molecular formula C23H24BrN3O2 B3831454 1-(3-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(3-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B3831454
M. Wt: 454.4 g/mol
InChI Key: KYRHBJASZDZPBQ-VMPITWQZSA-N
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Description

This compound features a pyrrolidine-2,5-dione core substituted at the 3-position with a 3-bromophenyl group and at the 1-position with a piperazine ring bearing a cinnamyl (3-phenylprop-2-enyl) moiety.

Properties

IUPAC Name

1-(3-bromophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O2/c24-19-9-4-10-20(16-19)27-22(28)17-21(23(27)29)26-14-12-25(13-15-26)11-5-8-18-6-2-1-3-7-18/h1-10,16,21H,11-15,17H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRHBJASZDZPBQ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the bromophenyl group, the piperazine ring, and the pyrrolidine-2,5-dione moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis techniques, such as continuous flow reactors, to produce the compound efficiently.

Chemical Reactions Analysis

1-(3-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name/Structure Pyrrolidine-2,5-dione Substituent Piperazine Substituent Biological Activity Reference
Target Compound 3-Bromophenyl 4-[(2E)-3-Phenylprop-2-en-1-yl] (Cinnamyl) Inferred: Potential anticonvulsant/antinociceptive (based on structural analogs) -
N-[{4-(2-Methoxyphenyl)-piperazin-1-yl}-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione 3-Bromophenyl 4-(2-Methoxyphenyl)piperazin-1-yl-methyl Anticonvulsant (ED₅₀ = 33.64 mg/kg in MES test)
1-(2,4-Difluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione 2,4-Difluorophenyl Cinnamyl Unknown: Structural analog with reduced lipophilicity vs. bromophenyl
3-(3-Methylthiophen-2-yl)-1-(3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione 3-Methylthiophen-2-yl 3-(Trifluoromethylphenyl)piperazine Antinociceptive (tactile allodynia reduction); sedation at high doses (30 mg/kg)
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione 4-Bromophenyloxy None (acetylphenyl at 1-position) GABA-transaminase inhibition (IC₅₀ = 100.5 µM)

Key Comparative Insights

Substituent Effects on Pyrrolidine-2,5-dione Core: 3-Bromophenyl (Target): Bromine’s electronegativity and bulky size may enhance receptor binding affinity compared to smaller groups (e.g., 3-methylthiophen-2-yl or 4-bromophenyloxy ). Indol-3-yl/Thiophen-2-yl: These heterocyclic groups (e.g., in and ) exhibit dual 5-HT₁A/SERT binding or antinociceptive activity but lack the halogen-mediated interactions seen in bromophenyl derivatives .

Piperazine Modifications :

  • Cinnamyl Group (Target): The conjugated double bond in the cinnamyl substituent may improve membrane permeability and π-π interactions vs. trifluoromethylphenyl or methoxyphenyl analogs.
  • 4-(2-Methoxyphenyl)piperazine (): This substituent confers anticonvulsant efficacy (ED₅₀ = 33.64 mg/kg), suggesting the target’s cinnamyl group could similarly enhance activity if optimized.

Antinociceptive Effects: Compared to 3-methylthiophen-2-yl derivatives , the bromophenyl group may reduce sedative side effects while maintaining analgesic potency.

Physicochemical Properties: Lipophilicity: Bromine increases logP vs. Molecular Weight: The target (MW ≈ 465.3 g/mol) is heavier than analogs like 1-(2,4-difluorophenyl) derivatives (MW = 411.45 g/mol ), which may influence dosing regimens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(3-bromophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione

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